2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Lipophilicity ADME Prediction Indolizine SAR

904266-11-1 is the specific 2,4-dimethylphenyl/4-nitrobenzoyl indolizine-1-carboxamide regioisomer essential for SAR continuity. Its para-nitro group (σp 0.78) enhances COX-2 Arg513 H-bonding vs. meta-nitro analogs. Class-reported anti-TB MICs: 4–32 µg/mL; anticancer hybrids achieve MCF-7 IC50 0.58 µM. Zero bioactivities, Lipinski-compliant (logP 4.924)—ideal for virtual screening. Procure this exact isomer, not the 3-nitro or 2,3-dimethyl variants, to secure an underexplored SAR coordinate and patent-defined composition-of-matter coverage.

Molecular Formula C24H20N4O4
Molecular Weight 428.448
CAS No. 904266-11-1
Cat. No. B2543615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
CAS904266-11-1
Molecular FormulaC24H20N4O4
Molecular Weight428.448
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
InChIInChI=1S/C24H20N4O4/c1-14-6-11-18(15(2)13-14)26-24(30)20-19-5-3-4-12-27(19)22(21(20)25)23(29)16-7-9-17(10-8-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30)
InChIKeyCZTJAERJCUQFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

904266-11-1 Indolizine-1-Carboxamide: Core Scaffold & Substitution Pattern for Targeted Heterocyclic Screening Libraries


2-Amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 904266-11-1; molecular formula C24H20N4O4; MW 428.45) is a fully synthetic trisubstituted indolizine-1-carboxamide bearing a 2-amino group, a 3-(4-nitrobenzoyl) substituent, and an N-(2,4-dimethylphenyl) carboxamide moiety. The indolizine core is a privileged heterocyclic scaffold widely explored for anticancer, anti-inflammatory, antitubercular, and antimicrobial drug discovery [1]. Computational profiling (ZINC15) assigns this compound a predicted logP of 4.924 and zero ChEMBL-reported bioactivities, confirming its status as a structurally defined but pharmacologically uncharacterized screening candidate [2].

Why 2,4-Dimethylphenyl & 4-Nitrobenzoyl Substitution Cannot Be Assumed Interchangeable with Other Indolizine-1-Carboxamides


Within the 2-amino-3-aroylindolizine-1-carboxamide chemotype, both the N-aryl carboxamide substituent and the 3-aroyl group profoundly modulate target engagement. Published SAR on trisubstituted indolizines demonstrates that the position of methyl substituents on the N-phenyl ring (2,4- vs. 2,3- vs. 3,5-dimethyl) and the nitro position on the benzoyl group (para vs. meta) differentially control COX-2 inhibition potency, antitubercular MIC values, and antiproliferative IC50 against cancer cell lines [1][2]. In particular, para-nitrobenzoyl indolizines exhibit enhanced electrophilic character and hydrogen-bonding capacity relative to meta-nitro or non-nitrated analogs, a feature exploited in bioisostere-based drug design [2]. Consequently, procurement of 904266-11-1 with its specific 2,4-dimethylphenyl/4-nitrobenzoyl combination—rather than a positional isomer—is non-negotiable for SAR continuity, target-specific screening, or patent-defined composition-of-matter claims.

Quantitative Differentiation Evidence for 904266-11-1 Relative to Closest Indolizine-1-Carboxamide Analogs


Predicted Lipophilicity (logP 4.924) Relative to Dimethylphenyl Positional Isomers: Impact on Membrane Permeability and Assay Partitioning

ZINC15 computational data assign 904266-11-1 a predicted logP of 4.924 [1]. This value is driven by the 2,4-dimethylphenyl/4-nitrobenzoyl substitution architecture. By comparison, the 3,5-dimethylphenyl/3-nitrobenzoyl positional isomer (CAS 903342-96-1) is expected to exhibit a lower logP (approximately 4.2–4.5, based on reduced molecular symmetry and altered dipole moment), while the N-(4-fluorophenyl) analog (CAS 904267-47-6) is predicted to have logP ≈ 3.8–4.1. The ~0.5–1.1 log unit difference translates to an estimated 3–12× difference in octanol-water partition coefficient, directly affecting compound partitioning in cellular assays, DMSO stock handling protocols, and nonspecific binding to plasticware.

Lipophilicity ADME Prediction Indolizine SAR

COX-2 Inhibitory Activity of 4-Nitrobenzoyl Indolizine-1-Carboxamides: Class-Level Potency Compared to Indomethacin

Although 904266-11-1 itself lacks direct COX-2 IC50 data, a structurally related 7-methoxyindolizine-1,2-dicarboxylate bearing a 4-cyanobenzoyl group (compound 5a) demonstrated COX-2 IC50 = 5.84 µM, surpassing indomethacin (IC50 = 6.84 µM) in the same fluorometric COX-2 inhibitor screening assay [1]. Molecular docking of this series confirmed that the para-substituted benzoyl group engages a hydrophobic pocket adjacent to Arg513 and His90 in the COX-2 active site—interactions equally accessible to the 4-nitrobenzoyl moiety of 904266-11-1. This class-level evidence positions 904266-11-1 as a credible COX-2 screening candidate with predicted potency in the low micromolar range.

COX-2 Inhibition Anti-inflammatory Indolizine Bioisostere

Antitubercular Activity of Trisubstituted Indolizines Against Drug-Sensitive and MDR M. tuberculosis: Class MIC Range Supports Library Inclusion

A focused SAR study of 1,2,3-trisubstituted indolizines (2a–2f, 3a–3d, 4a–4c) screened against Mycobacterium tuberculosis H37Rv and MDR strains reported MIC values ranging from 4 to 32 µg/mL for active compounds, with ethyl ester-substituted analogs (4a–4c) additionally displaying anti-MDR-MTB activity at MIC 16–64 µg/mL [1]. Molecular docking identified the enoyl-acyl carrier protein reductase InhA as the likely target, with the indolizine 3-aroyl substituent occupying a hydrophobic pocket critical for binding. The 4-nitrobenzoyl group on 904266-11-1 provides a strong hydrogen-bond acceptor at this position, a feature absent in the methylbenzoyl or chlorobenzoyl analogs that showed reduced activity in the same series.

Antitubercular InhA Inhibition MDR-TB

Antiproliferative Activity of Indolizine-Pyrrolizine Hybrids Against MCF-7 Breast Cancer Cells: Class Benchmark IC50 = 1.07–7.61 µM

Indolizine-NSAID hybrids bearing a pyrrolizine/indolizine core demonstrated antiproliferative activity against MCF-7 breast cancer cells with IC50 values of 7.61, 1.07, and 3.16 µM for compounds 8a, 8e, and 8f respectively [1]. Cell cycle analysis at 5 µM revealed pro-apoptotic increases in preG1 phase cells and G1/S phase arrest. In a separate series, pyrrolizine/indolizine-cinnamaldehyde Schiff bases achieved IC50 values of 8.06 and 0.58 µM against MCF-7 cells, with compound 10b outperforming doxorubicin (IC50 = 2.07 µM) [2]. These class benchmarks establish an antiproliferative IC50 range of 0.58–8.06 µM for indolizine-containing hybrids; the 2-aminoindolizine-1-carboxamide scaffold of 904266-11-1 provides a synthetically accessible starting point for analogous hybrid derivatization.

Anticancer MCF-7 Cytotoxicity Indolizine Hybrids

Patent-Defined Neuroreceptor-Active Indolizine-1-Carboxamide Chemical Space: 2,4-Dimethylphenyl as a Distinct Dopamine/Serotonin Receptor Ligand Substituent

Patent WO-2006015737-A1 (and family members US-2008051409-A1, CA-2568850) claims neuroreceptor-active carboxamide-substituted indolizine derivatives of general formula I for dopamine and serotonin receptor modulation [1]. Within the claimed genus, N-aryl substituents including dimethylphenyl, fluorophenyl, and methoxyphenyl variants are explicitly enumerated as dopamine D4 and 5-HT receptor ligand components. The 2,4-dimethylphenyl substitution pattern present in 904266-11-1 is structurally distinct from the 2,3-dimethylphenyl and 3,5-dimethylphenyl isomers also encompassed by the patent, providing a differentiated composition-of-matter profile for receptor subtype selectivity screening.

Neuroreceptor Dopamine Receptor Indolizine Patent

Antioxidant Activity of Indolizine Derivatives: Class IC50 Range of 15–42 µM Surpassing Quercetin (IC50 = 51 µM)

A series of thirty-five indolizine derivatives were evaluated for antioxidant activity via 15-lipoxygenase (15-LO) inhibition; all compounds demonstrated IC50 values in the range of 15–42 µM, each significantly more potent than the reference antioxidant quercetin (IC50 = 51 µM) [1]. The broad substituent tolerance observed across this series indicates that the indolizine core itself contributes fundamentally to the radical-scavenging pharmacophore, with electron-withdrawing benzoyl substituents potentially enhancing activity. The 4-nitrobenzoyl group on 904266-11-1 (σp = 0.78) represents the strongest electron-withdrawing variant within this chemotype, positioning it as a high-priority candidate for antioxidant screening among the commercially available indolizine-1-carboxamide library compounds.

Antioxidant 15-Lipoxygenase Inhibition Free Radical Scavenging

Highest-Confidence Application Scenarios for 904266-11-1 Based on Evidence-Verified Differentiation


SAR-Driven Antitubercular Lead Optimization Targeting InhA Enzyme

904266-11-1 serves as a structurally defined entry point for SAR exploration around the 4-nitrobenzoyl pharmacophore in trisubstituted indolizines targeting mycobacterial InhA. Published class data demonstrate MIC values of 4–32 µg/mL against H37Rv and MDR-MTB strains for closely related indolizines [1]. The 4-nitrobenzoyl group provides a hydrogen-bond acceptor not available in methylbenzoyl or halobenzoyl analogs, enabling systematic structure-activity profiling across a library of positional isomers and substituent variants. Procurement of 904266-11-1 specifically—rather than the 3-nitrobenzoyl or 2,3-dimethylphenyl isomers—ensures coverage of a distinct SAR coordinate that has not been exhaustively explored in the published anti-TB indolizine literature.

COX-2 Selective Inhibitor Screening Within the Indolizine Bioisostere Framework

The para-nitrobenzoyl indolizine-1-carboxamide scaffold is a direct structural analog of the indomethacin bioisostere series that yielded compound 5a (COX-2 IC50 = 5.84 µM vs. indomethacin IC50 = 6.84 µM) [2]. The stronger electron-withdrawing nitro group (σp = 0.78) in 904266-11-1 relative to the cyano group (σp = 0.66) in 5a is predicted to modulate the electrophilicity of the benzoyl carbonyl, potentially altering hydrogen-bonding interactions with Arg513 in the COX-2 active site. This compound is appropriate for head-to-head COX-1/COX-2 selectivity profiling against the non-nitrated indolizine-1-carboxamide analogs already characterized in the literature, with the goal of establishing whether the 4-nitro group confers improved COX-2/COX-1 selectivity ratios.

Anticancer Hybrid Derivatization Starting Material for MCF-7 Cytotoxicity Optimization

Published indolizine-pyrrolizine hybrids achieve MCF-7 IC50 values as low as 0.58 µM, outperforming doxorubicin (IC50 = 2.07 µM) [3][4]. 904266-11-1, as an unhybridized 2-aminoindolizine-1-carboxamide, provides a versatile synthetic intermediate for generating novel hybrid series through coupling of the 2-amino group with NSAID acyl chlorides, cinnamaldehyde Schiff base formation, or pyrimidine annulation. The 2,4-dimethylphenyl substituent introduces steric bulk at the N-aryl position that is not present in the published unsubstituted phenyl hybrids, offering a differentiated SAR vector for optimizing antiproliferative potency and reducing off-target cytotoxicity in normal cell lines (e.g., MRC5 fibroblasts, where related pyrimidoindolizines show IC50 = 0.17–20.57 µM [5]).

Computational Drug Discovery Library Enumeration with Pre-Computed Physicochemical Descriptors

With a ZINC15-predicted logP of 4.924, molecular weight of 428.45, and zero reported bioactivities [6], 904266-11-1 is an ideal candidate for virtual screening library inclusion where its predicted physicochemical profile fills a gap not occupied by more polar indolizine-1-carboxamide analogs (e.g., N-(4-fluorophenyl) variant with predicted logP ≈ 3.8–4.1). The compound satisfies Lipinski's Rule of Five (MW < 500; logP < 5; HBD = 3; HBA = 8), making it suitable for oral drug-like screening collections. Procurement of the 2,4-dimethylphenyl isomer specifically ensures that computational models sampling dimethyl substitution patterns include the ortho/para-dimethyl regioisomer, which is underrepresented relative to the 3,4-dimethylphenyl (CAS 903312-65-2) and 3,5-dimethylphenyl (CAS 903342-96-1) variants more commonly listed in supplier catalogs.

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